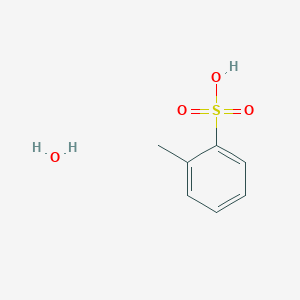

2-Methylbenzenesulfonic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJOEUSYAMPBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid Hydrate: A Versatile Catalyst in Modern Organic Synthesis

This guide provides a comprehensive technical overview of 2-Methylbenzenesulfonic acid hydrate (CAS 1914148-59-6), a strong organic acid catalyst. While specific literature on this particular ortho-isomer hydrate is emerging, its chemical principles and applications are analogous to its extensively studied para-isomer, p-Toluenesulfonic acid monohydrate (TsOH·H₂O). This document will leverage the wealth of knowledge on TsOH·H₂O to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the catalytic prowess of this class of reagents.

Introduction: The Toluenesulfonic Acid Family

Benzenesulfonic acids bearing a methyl group, known as toluenesulfonic acids, are mainstays in organic synthesis, valued for their strong acidity and solubility in organic solvents.[1] They exist as three positional isomers: ortho, meta, and para. The most common of these is the para-isomer, p-Toluenesulfonic acid (PTSA), which is typically supplied as a stable, easy-to-handle monohydrate (TsOH·H₂O).[2] This guide focuses on the ortho-isomer, this compound. While less documented, its reactivity profile as a Brønsted acid catalyst is fundamentally similar to its para counterpart, making the extensive data on TsOH·H₂O a reliable foundation for understanding its utility.

The catalytic power of these acids lies in their ability to donate a proton (H+), activating substrates and facilitating a wide range of transformations crucial for pharmaceutical and fine chemical synthesis.[3] Unlike mineral acids, their organic nature often ensures better compatibility with organic reactants and solvents.

Physicochemical Properties and Characterization

The properties of this compound are rooted in its molecular structure. The presence of the sulfonic acid group confers strong acidity, while the methyl-substituted benzene ring provides organophilicity.

Table 1: Physicochemical Properties of Toluenesulfonic Acid Isomers

| Property | This compound | p-Toluenesulfonic acid monohydrate |

| CAS Number | 1914148-59-6[4] | 6192-52-5[1] |

| Molecular Formula | C₇H₁₀O₄S[5] | C₇H₁₀O₄S[1] |

| Molecular Weight | 190.22 g/mol [5] | 190.22 g/mol [1] |

| Appearance | White to off-white solid | Colorless (white) solid[1] |

| Melting Point | Not specified | 105 to 107 °C[1] |

| Solubility | Soluble in water, ethanol, and other polar organic solvents.[1] | Soluble in water (67 g/100 mL), alcohols, and other polar organic solvents.[1] |

| Acidity (pKa) | Strong acid, comparable to TsOH·H₂O | -2.8 (in water)[1] |

Characterization: Standard analytical techniques are employed to verify the identity and purity of this compound. These include:

-

Acid-Base Titration: To determine the assay, the material is dissolved in water and titrated against a standardized sodium hydroxide solution.[6]

-

High-Performance Liquid Chromatography (HPLC): A robust method for purity assessment and quantification, often using a phenyl hydride column with a simple mobile phase of water/acetonitrile with a formic acid modifier.[7][8]

-

Karl Fischer Titration: To accurately determine the water content of the hydrate.[6]

Synthesis and Purification

The industrial preparation of toluenesulfonic acids is achieved through the sulfonation of toluene using concentrated sulfuric acid.[1][9] The position of the methyl group on the toluene ring directs the sulfonation, with the ortho and para positions being favored.

The reaction is reversible, and to drive it to completion, the water generated during the reaction is typically removed, for example, by azeotropic distillation with toluene using a Dean-Stark apparatus.[9][10] The monohydrate can then be isolated by controlled addition of water and recrystallization from a concentrated aqueous solution.[1][9] Impurities such as benzenesulfonic acid and residual sulfuric acid can be removed during this process.[1]

Core Mechanism of Action: Brønsted Acid Catalysis

The primary role of this compound in organic synthesis is as a strong Brønsted acid catalyst.[3] Its mechanism of action is centered on the donation of a proton to a substrate, which enhances the substrate's electrophilicity and makes it more susceptible to nucleophilic attack. The resulting tosylate anion (CH₃C₆H₄SO₃⁻) is a poor nucleophile, which is advantageous as it does not typically interfere with subsequent reaction steps.[3]

References

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 1914148-59-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 1914148-59-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. selectscience.net [selectscience.net]

- 9. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 10. spegroup.ru [spegroup.ru]

An In-depth Technical Guide to the Physical Properties of Toluenesulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physical properties of toluenesulfonic acid hydrate, with a primary focus on the extensively characterized and widely utilized para-isomer, p-Toluenesulfonic acid monohydrate (TsOH·H₂O). Due to its prevalence as a catalyst and intermediate in organic synthesis, a wealth of experimental and computational data is available for this compound. This guide synthesizes this information to provide researchers and drug development professionals with a thorough understanding of its key physical characteristics. The less common ortho-isomer, 2-Methylbenzenesulfonic acid hydrate, will also be discussed and contrasted where data is available. This document is structured to deliver not just data, but also the underlying scientific principles and experimental contexts, ensuring a robust and applicable understanding for laboratory and development settings.

Introduction: Isomeric Considerations and Nomenclature

Toluenesulfonic acid, a methyl-substituted benzenesulfonic acid, exists as three structural isomers: ortho (2-methyl), meta (3-methyl), and para (4-methyl). In industrial and laboratory applications, the para-isomer is the most common, primarily due to its straightforward synthesis via the sulfonation of toluene, which favors the formation of the ortho and para products.[1] This guide will predominantly focus on the hydrated form of the para-isomer, p-Toluenesulfonic acid monohydrate (CAS Number: 6192-52-5), often referred to as tosylic acid monohydrate.[2] This compound is a white, crystalline solid that is highly soluble in water and other polar organic solvents.[2][3] The ortho-isomer, 2-Methylbenzenesulfonic acid, is also commercially available, and while data on its hydrated form is less extensive, it is identified under CAS Number 1914148-59-6.[4][5]

The sulfonic acid group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring.[1] The presence of a water molecule in the hydrated form plays a crucial role in its crystal structure and physical properties, which will be a central theme of this guide.

Physicochemical and Thermodynamic Properties

A thorough understanding of the fundamental physicochemical properties of p-Toluenesulfonic acid monohydrate is critical for its effective use in synthesis, formulation, and analytical development. These properties are summarized in the table below, followed by a detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₄S | [6][7][8] |

| Molecular Weight | 190.22 g/mol | [2][8][9] |

| Appearance | Colorless to white crystalline solid | [2][6] |

| Melting Point | 103-107 °C | [2] |

| Boiling Point | 140 °C at 20 mmHg | [2][7] |

| Density | 1.24 g/cm³ | [2][7] |

| Solubility in Water | 67 g/100 mL | [2][10] |

| Acidity (pKa) | -2.8 (for the anhydrous acid in water) | [2] |

| Vapor Pressure | 4.06 x 10⁻⁸ mmHg at 25 °C | [6][7] |

| Flash Point | 180 °C | [3][7] |

Discussion of Key Properties:

-

Melting Point: The melting point of p-Toluenesulfonic acid monohydrate is a key indicator of its purity. The relatively sharp range of 103-107 °C suggests a well-defined crystalline structure.[2] It is important to note that the anhydrous form has a significantly lower melting point of 38 °C.[2] The presence of the water of hydration stabilizes the crystal lattice, leading to a higher melting point.

-

Solubility: The high solubility in water (67 g/100 mL) is attributed to the polarity of the sulfonic acid group and its ability to form hydrogen bonds with water molecules.[2][10] It is also soluble in other polar solvents like alcohols.[2] This property is crucial for its application as a catalyst in aqueous and alcoholic media.

-

Acidity: As an arylsulfonic acid, p-Toluenesulfonic acid is a strong organic acid, with a pKa of -2.8 for the anhydrous form, making it about a million times stronger than benzoic acid.[2] This high acidity is the primary reason for its extensive use as a catalyst in various organic reactions, such as esterification and acetalization.[2]

-

Hygroscopicity: p-Toluenesulfonic acid monohydrate is described as extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][6] This necessitates storage in a dry, tightly sealed environment to maintain its integrity as a monohydrate.[6][7]

For the ortho-isomer, 2-Methylbenzenesulfonic acid , the anhydrous form has a reported melting point of 68 °C.[11] It is also a strong organic acid and serves as an intermediate in chemical synthesis.[1]

Crystallography and Solid-State Characterization

The three-dimensional arrangement of molecules in the solid state dictates many of the bulk physical properties of a compound. X-ray crystallography has been instrumental in elucidating the structure of p-Toluenesulfonic acid monohydrate.

The crystal structure reveals that the compound exists as an oxonium salt, with the acidic proton transferred to the water molecule to form a hydronium ion (H₃O⁺) and a tosylate anion (CH₃C₆H₄SO₃⁻).[12][13] These ions are linked in a hydrogen-bonded network.[12] The crystals are orthorhombic with the non-centric space group Pna2₁.[12] Another study reports a monoclinic crystal system with the space group P2₁/c.[13] These differences may arise from different crystallization conditions.

Spectroscopic and Analytical Characterization

A variety of spectroscopic techniques are employed to confirm the identity and purity of toluenesulfonic acid hydrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of p-Toluenesulfonic acid monohydrate provides characteristic signals for the aromatic protons, the methyl protons, and the protons of the hydronium ion. The aromatic protons typically appear as two doublets in the range of 7-8 ppm, while the methyl protons give a singlet at around 2.4 ppm.[14][15]

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the four unique aromatic carbons and the methyl carbon.[8]

Infrared (IR) Spectroscopy

The IR spectrum of p-Toluenesulfonic acid monohydrate displays characteristic absorption bands for the sulfonate group (S=O stretches), the aromatic ring (C=C and C-H stretches), and the hydronium ion (O-H stretches).[8]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of the parent compound.[8]

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and separation of toluenesulfonic acid isomers.[16][17] A common method involves reverse-phase chromatography with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[16][17] Ion chromatography is another effective method for determining the concentration of p-Toluenesulfonic acid in various samples, including water-insoluble drugs.[18]

Thermal Analysis

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide insights into the thermal stability and phase transitions of toluenesulfonic acid hydrate. TGA can be used to determine the temperature at which the water of hydration is lost. Studies on related protic ionic liquids with the p-toluenesulfonate anion show decomposition temperatures ranging from 213 °C to 286 °C, corresponding to a 5% weight loss.[19]

Safety and Handling

p-Toluenesulfonic acid monohydrate is a corrosive substance that can cause severe skin burns and eye damage.[20] It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[20] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][7] Due to its hygroscopic nature, it is crucial to keep the container tightly closed.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of p-Toluenesulfonic acid monohydrate, a compound of significant importance in research and industry. By understanding its physicochemical characteristics, crystal structure, spectroscopic signature, thermal behavior, and safety considerations, scientists and drug development professionals can more effectively and safely utilize this versatile reagent. The provided data, grounded in authoritative sources, serves as a valuable resource for experimental design, process development, and analytical characterization.

References

- 1. 2-Methylbenzenesulfonic Acid|CAS 88-20-0|Supplier [benchchem.com]

- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. p-Toluenesulfonic acid monohydrate | 6192-52-5 | FT15201 [biosynth.com]

- 4. achmem.com [achmem.com]

- 5. 1914148-59-6|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. p-Toluenesulfonic acid monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. P-toluene sulfonic acid monohydrate (CAS 6192-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-methylbenzenesulfonic acid [stenutz.eu]

- 12. The crystal and molecular structure of p-toluene sulfonic acid monohydrate | Semantic Scholar [semanticscholar.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. spectrabase.com [spectrabase.com]

- 15. p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum [chemicalbook.com]

- 16. 2-Methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 17. Buy Methyl 2-methylbenzenesulfonate | 28804-47-9 [smolecule.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid Hydrate

Abstract

This technical guide provides a comprehensive overview of 2-methylbenzenesulfonic acid hydrate, a strong organic acid with significant applications in chemical synthesis, catalysis, and the pharmaceutical industry. This document details its fundamental chemical and physical properties, with a specific focus on its molecular characteristics. It further explores its synthesis, common applications, and provides detailed experimental protocols for its analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize or are investigating the use of toluenesulfonic acid isomers in their work.

Core Molecular Attributes

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an aromatic sulfonic acid. While it can exist in an anhydrous state, it is frequently supplied and utilized as a hydrate, most commonly a monohydrate. The presence of a water molecule in the crystal lattice influences its physical properties, such as melting point and solubility, without altering its fundamental chemical reactivity as a strong acid.

Molecular Formula and Weight

The key molecular identifiers for 2-methylbenzenesulfonic acid and its monohydrate are summarized below. It is crucial to distinguish between the anhydrous and hydrated forms, as the molecular weight difference is significant for stoichiometric calculations in chemical reactions.

| Compound Name | Common Abbreviation | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Methylbenzenesulfonic Acid | o-TsOH | 88-20-0 | C₇H₈O₃S | 172.20[1][2][3][4] |

| This compound | o-TsOH · H₂O | 1914148-59-6 | C₇H₁₀O₄S | 190.22[5][6] |

Note: The hydrate is typically a monohydrate, as indicated by the molecular formula C₇H₁₀O₄S, which incorporates one molecule of water.

Chemical Structure

2-Methylbenzenesulfonic acid is a derivative of benzenesulfonic acid with a methyl group substituted at the ortho position (position 2) of the benzene ring. The sulfonic acid group (-SO₃H) is responsible for its strong acidic properties.

Caption: Chemical structure of 2-Methylbenzenesulfonic acid.

Synthesis and Isomeric Purity

The commercial production of 2-methylbenzenesulfonic acid is achieved through the electrophilic aromatic substitution of toluene with a sulfonating agent, most commonly fuming sulfuric acid (oleum).[2] This reaction is a classic example of directing group effects in organic synthesis. The methyl group is an ortho, para-director, which means that the sulfonation reaction yields a mixture of 2-methylbenzenesulfonic acid and its isomer, 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).

Caption: Synthesis pathway for toluenesulfonic acid isomers.

The ratio of the ortho and para isomers can be influenced by reaction conditions such as temperature. Separation of the desired isomer from the reaction mixture is a critical step and is typically achieved by fractional crystallization. For drug development and other high-purity applications, ensuring the absence of isomeric impurities is paramount.

Applications in Research and Development

2-Methylbenzenesulfonic acid is a strong, non-oxidizing organic acid that is highly soluble in polar solvents, making it a versatile tool in organic synthesis and pharmaceutical science.

Catalysis

As a strong acid catalyst, it is used in a variety of acid-catalyzed reactions, including esterifications, alkylations, and dehydrations. Its organic nature often provides better solubility in non-aqueous reaction media compared to inorganic acids like sulfuric acid.

Pharmaceutical Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its sulfonic acid group can be used as a temporary protecting group or converted to other functional groups.

Surfactants and Other Uses

The combination of a hydrophobic aromatic ring and a hydrophilic sulfonic acid group gives it surfactant properties. It is also used as an intermediate in the production of dyes and other fine chemicals.[2][3]

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The accurate determination of the purity of 2-methylbenzenesulfonic acid, particularly the quantification of the isomeric p-toluenesulfonic acid, is essential. The following reverse-phase HPLC method is a robust protocol for this analysis.

Objective: To separate and quantify 2-methylbenzenesulfonic acid from its para-isomer and other potential impurities.

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

-

Standard: High-purity reference standards of 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid.

-

Sample: Accurately weighed sample of the test material, dissolved in the mobile phase.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |

Methodology Workflow:

Caption: Workflow for HPLC purity analysis of toluenesulfonic acid.

System Suitability: Before sample analysis, inject a mixture of the ortho and para isomers to verify system performance. The resolution between the two isomer peaks should be greater than 2.0. The tailing factor for the 2-methylbenzenesulfonic acid peak should be less than 1.5.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of a C18 column provides robust separation based on the slight difference in hydrophobicity between the isomers. The gradient elution ensures that both early- and late-eluting impurities are captured within a reasonable run time. Phosphoric acid is used to suppress the ionization of the sulfonic acid groups, leading to sharper, more symmetrical peaks and improved reproducibility. System suitability checks confirm that the chromatographic system is performing adequately before any sample data is accepted, ensuring the trustworthiness of the results.

References

An In-Depth Technical Guide on the Role of Water Molecules in 2-Methylbenzenesulfonic Acid Dihydrate Catalysis

Abstract

This technical guide provides a comprehensive examination of the pivotal role of water molecules in catalysis by 2-Methylbenzenesulfonic acid dihydrate. While aromatic sulfonic acids are widely recognized as potent Brønsted acid catalysts, the specific function of their waters of hydration is often overlooked. This document moves beyond a simplistic view of the catalyst as a mere proton source. Instead, it delves into the mechanistic intricacies, exploring how the two associated water molecules form discrete, functional chemical species such as the hydronium ion (H₃O⁺) and its further solvated forms, the Zundel (H₅O₂⁺) and Eigen (H₉O₄⁺) cations. These hydrated proton structures are not passive spectators; they are integral to the catalytic cycle, acting as proton shuttles and influencing the reaction kinetics and mechanism. This guide will synthesize crystallographic insights, spectroscopic data, and established principles of acid catalysis to provide researchers, scientists, and drug development professionals with a deeper, more functional understanding of this common yet sophisticated catalytic system.

Introduction: Beyond the Anhydrous Ideal

2-Methylbenzenesulfonic acid (also known as o-toluenesulfonic acid) is a strong organic acid widely employed as a catalyst in a multitude of organic transformations, including esterification, alkylation, and dehydration reactions.[1][2] It is frequently supplied and used in its hydrated forms. While the anhydrous form is available, the dihydrate is of particular interest as it serves as an excellent model system to understand the fundamental role of water in Brønsted acid catalysis.

Traditionally, in reactions like Fischer esterification, water is viewed as a simple byproduct whose removal is necessary to drive the reaction equilibrium towards the product.[3] However, this perspective neglects the crucial role that the catalyst's own water of hydration plays before it becomes part of the bulk solvent. These water molecules are structurally integral to the solid catalyst and are the first to interact with the sulfonic acid proton, fundamentally defining the nature of the active catalytic species.

The crystal structure of the closely related compound, p-toluenesulfonic acid monohydrate, reveals that the solid does not contain neutral acid and water molecules. Instead, it consists of a lattice of hydronium cations (H₃O⁺) and toluenesulfonate anions (TsO⁻).[4] This finding is paramount: the water molecule is not merely associated water; it has been protonated to form the true Brønsted acid in the solid state. By extension, the dihydrate provides an even more complex and functionally versatile proton environment.

The Active Catalytic Species: From Hydronium to Protonated Water Clusters

The catalytic activity of 2-Methylbenzenesulfonic acid dihydrate originates from its ability to donate a proton. However, this proton is not a "naked" H⁺. It exists in a hydrated state, forming distinct and dynamic structures with the two associated water molecules.

2.1 The Hydronium Ion (H₃O⁺): The Primary Brønsted Acid

Upon ionization of the sulfonic acid, the first water molecule is protonated to form the hydronium ion.[5][6] This is the fundamental acidic species responsible for initiating the catalytic cycle.

R-SO₃H + H₂O ⇌ R-SO₃⁻ + H₃O⁺

The hydronium ion is a more accurate representation of the acidic proton in aqueous or hydrated environments than a free proton.[7] In many reaction mechanisms, H⁺ and H₃O⁺ are used interchangeably, but understanding the hydronium ion's structure is key to appreciating the role of water.[5]

2.2 The Zundel and Eigen Cations: The Role of the Second Water Molecule

With a second water molecule available, the hydrated proton can exist in more complex, transient structures known as the Zundel and Eigen cations. These forms are central to the mechanism of proton transport in water and are critical for understanding how the proton is shuttled between the catalyst and the substrate.[8][9]

-

The Zundel Cation (H₅O₂⁺): In this configuration, the proton is shared equally between two water molecules.[10] This structure is highly dynamic and represents a key intermediate in proton transfer, facilitating rapid proton mobility through a network of hydrogen bonds.[8]

-

The Eigen Cation (H₉O₄⁺): This form consists of a central H₃O⁺ core that is strongly hydrogen-bonded to three surrounding water molecules.[9] While a dihydrate only provides two water molecules, the principle of a solvated hydronium core remains. The second water molecule in the dihydrate begins to form this first solvation shell, creating a more stable, albeit less mobile, protonated species.

The interplay between these forms allows the catalyst to act as a "proton reservoir," with the water molecules facilitating the transfer of the proton to the substrate via a low-energy pathway, a process often referred to as a proton shuttle or wire.[11][12]

Caption: Formation of hydrated proton species from the catalyst components.

The Catalytic Cycle in Action: An Esterification Example

Let's consider the well-known Fischer esterification reaction to illustrate the role of the hydrated proton species. The overall reaction is:

R'-COOH + R''-OH --[H⁺]--> R'-COOR'' + H₂O

The mechanism involves several key steps where the water molecules of the catalyst play a direct role.

-

Protonation of the Carbonyl: The catalytic cycle begins with the protonation of the carboxylic acid's carbonyl oxygen. This is the activation step. Instead of a direct attack by a bare proton, the reaction is initiated by a proton transfer from a hydrated species like H₃O⁺ or H₅O₂⁺. This makes the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The alcohol, a weak nucleophile, attacks the activated carbonyl carbon.

-

Proton Shuttle and Transfer: Here, the water molecules (now part of the local environment) and the sulfonate anion act as a proton shuttle. A proton is removed from the attacking alcohol's hydroxyl group and another is added to one of the original hydroxyl groups of the carboxylic acid. This "proton wire" mechanism, facilitated by the water molecules, is more energetically favorable than direct, unassisted proton transfers.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule (this is a different water molecule from the catalyst's original waters of hydration), forming a resonance-stabilized intermediate.

-

Deprotonation and Catalyst Regeneration: A water molecule or the sulfonate anion removes the final proton from the remaining carbonyl oxygen, yielding the ester product and regenerating the hydrated proton catalyst (e.g., H₃O⁺).

Caption: Generalized catalytic cycle for esterification highlighting the role of the hydrated proton.

Experimental Validation and Protocols

The mechanistic role of the water molecules can be investigated and validated through carefully designed experiments. The core principle is to compare the catalytic performance of 2-Methylbenzenesulfonic acid in its anhydrous, monohydrate, and dihydrate forms under identical reaction conditions.

4.1 Comparative Kinetic Analysis of Esterification

Objective: To quantify the effect of the catalyst's waters of hydration on the rate of a model esterification reaction (e.g., esterification of acetic acid with n-butanol).

Methodology:

-

Catalyst Preparation:

-

Anhydrous: Dry 2-Methylbenzenesulfonic acid monohydrate under vacuum over P₂O₅ until constant weight is achieved.

-

Monohydrate & Dihydrate: Use commercially available or prepared and verified hydrates. Confirm water content via Karl Fischer titration.

-

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a temperature probe, add n-butanol (10 eq) and acetic acid (1.0 eq).

-

Equilibrate the mixture to the desired reaction temperature (e.g., 80 °C) under an inert atmosphere (N₂ or Ar).

-

-

Initiation and Sampling:

-

At t=0, add the catalyst (anhydrous, monohydrate, or dihydrate) at a consistent molar concentration (e.g., 1 mol%) relative to the limiting reagent (acetic acid). Ensure the molar amount of the sulfonic acid is identical across all experiments.

-

Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Immediately quench each aliquot in a known volume of a cold solvent mixture (e.g., dichloromethane/saturated NaHCO₃ solution) to stop the reaction.

-

-

Analysis:

-

Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product (butyl acetate) and the remaining carboxylic acid.

-

Plot the concentration of the product versus time for each catalyst form.

-

-

Data Interpretation:

-

Calculate the initial reaction rates from the slopes of the concentration-time curves.

-

Determine the rate constants (k) assuming pseudo-first-order kinetics with respect to the carboxylic acid.

-

Compare the rate constants and overall yields for the three catalyst forms.

-

4.2 Illustrative Quantitative Data

The following table presents hypothetical, yet plausible, data from the described experiment to illustrate the expected outcomes.

| Catalyst Form | Molar Equiv. of H₂O (per mole of acid) | Initial Rate (M/s) x 10⁻⁵ | Apparent Rate Constant (k) (s⁻¹) x 10⁻⁴ | Yield at 2h (%) |

| Anhydrous | 0 | 1.8 | 1.1 | 65 |

| Monohydrate | 1 | 3.5 | 2.2 | 88 |

| Dihydrate | 2 | 4.1 | 2.6 | 92 |

Analysis of Illustrative Data: The data suggests that the presence of one or two water molecules significantly enhances the catalytic activity. The jump from anhydrous to monohydrate is substantial, indicating the critical role of forming the initial hydronium ion. The further, albeit smaller, increase in rate for the dihydrate suggests that the second water molecule further facilitates proton transfer, possibly through the formation of more efficient Zundel-like proton shuttles.

Caption: Workflow for the comparative kinetic analysis of different catalyst hydration states.

Conclusion and Field Implications

For researchers and professionals in drug development and chemical synthesis, understanding the role of water in 2-Methylbenzenesulfonic acid dihydrate catalysis offers several practical advantages:

-

Informed Catalyst Selection: The choice between anhydrous and hydrated forms of a sulfonic acid catalyst is not merely about water sensitivity. For reactions that are not inhibited by water, a hydrated form may offer superior catalytic activity due to the pre-formation of highly mobile protonated water clusters.[13] This can lead to faster reaction times and potentially lower catalyst loadings.

-

Mechanism-Driven Optimization: Recognizing that proton transfer is often rate-limiting and facilitated by water allows for more targeted process optimization. For instance, in solvent systems with low polarity, the catalyst's own water molecules may be essential for creating a localized polar environment that enables efficient proton shuttling.

-

Enhanced Reproducibility: The hydration state of a sulfonic acid catalyst can be a source of variability in experimental results. By controlling and understanding the hydration level, researchers can achieve greater consistency and reproducibility in their synthetic protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydronium - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. What Makes the Hydronium Ion Essential in Chemical Reactions? [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Visualizing Eigen/Zundel cations and their interconversion in monolayer water on metal surfaces | EurekAlert! [eurekalert.org]

- 11. Water Networks in Fast Proton Transfer During Catalysis by Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scientists discover hydration is key to improving catalyst performance for industrial use | College of Chemistry [chemistry.berkeley.edu]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of Toluene Sulfonation

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism as it pertains to the sulfonation of toluene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing this pivotal reaction. We will dissect the generation of the active electrophile, the intricacies of the substitution mechanism, the directing effects of the methyl substituent, and the kinetic and thermodynamic factors influencing product distribution. Furthermore, this guide offers practical, field-proven experimental protocols, ensuring a blend of theoretical depth and actionable insights for laboratory application.

Introduction: The Significance of Aromatic Sulfonation

Aromatic sulfonation, the process of introducing a sulfonic acid group (-SO₃H) onto an aromatic ring, is a cornerstone of organic synthesis. The resulting arylsulfonic acids are versatile intermediates with widespread applications, serving as detergents, dyes, ion-exchange resins, and crucial catalysts in reactions like esterification and dehydration.[1][2] In the pharmaceutical industry, the sulfonic acid moiety is often incorporated to enhance the water solubility of drug candidates or to serve as a reactive handle for further molecular elaboration. Toluene, an archetypal activated aromatic hydrocarbon, provides an excellent model system for understanding the nuances of electrophilic aromatic substitution on substituted benzene rings.

The Heart of the Reaction: Generation of the Electrophile

The electrophile in aromatic sulfonation is sulfur trioxide (SO₃).[3][4] Depending on the sulfonating agent employed, SO₃ is generated in situ through different equilibria.

-

Concentrated Sulfuric Acid (H₂SO₄): In concentrated sulfuric acid, a slight dissociation equilibrium exists, producing trace amounts of sulfur trioxide.[3][5]

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

-

Fuming Sulfuric Acid (Oleum): A more potent sulfonating agent is fuming sulfuric acid, which is a solution of excess SO₃ in concentrated sulfuric acid (H₂S₂O₇).[3][4][6] This provides a much higher concentration of the active electrophile, leading to faster reaction rates.[4][6]

Sulfur trioxide is a powerful electrophile due to the highly polarized nature of the sulfur-oxygen bonds. The three electronegative oxygen atoms withdraw electron density from the central sulfur atom, rendering it significantly electron-deficient and thus highly susceptible to attack by the π-electron system of an aromatic ring.[3][4][7] Some sources also propose the protonated sulfur trioxide, ⁺SO₃H, as a potential electrophile.[6][8]

The Stepwise Mechanism of Toluene Sulfonation

The sulfonation of toluene proceeds via a classical three-step electrophilic aromatic substitution mechanism.[9][10]

Step 1: Electrophilic Attack and Formation of the Sigma Complex

The π-electron cloud of the toluene ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur trioxide.[3][7] This results in the formation of a new carbon-sulfur bond and disrupts the aromaticity of the ring, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][11]

Step 2: Resonance Stabilization of the Sigma Complex

The positive charge of the sigma complex is delocalized across the ortho and para positions relative to the point of electrophilic attack through resonance. This delocalization is a key feature of electrophilic aromatic substitution reactions.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom bearing the sulfonic acid group.[7] This restores the aromatic π-system, yielding the toluenesulfonic acid product.[7][12]

Below is a Graphviz diagram illustrating the overall mechanism.

Caption: The two-step mechanism of toluene sulfonation.

Regioselectivity: The Directing Influence of the Methyl Group

The methyl group (-CH₃) of toluene is an activating, ortho, para-directing substituent.[13] This directing effect stems from two primary electronic contributions:

-

Inductive Effect: The methyl group is weakly electron-donating through the sigma bond network, enriching the electron density of the aromatic ring.

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring further stabilizes the sigma complex when the attack occurs at the ortho and para positions. This additional resonance stabilization lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate.

Consequently, the sulfonation of toluene yields a mixture of ortho-toluenesulfonic acid and para-toluenesulfonic acid.[6][13]

Kinetic vs. Thermodynamic Control

The ratio of ortho to para products can be influenced by the reaction conditions, a classic example of kinetic versus thermodynamic control.[14]

-

Kinetic Control (Lower Temperatures): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the product distribution reflects the relative rates of formation of the intermediates.[14] The ortho position is statistically favored (two available sites versus one para site), often leading to a higher proportion of the ortho isomer.

-

Thermodynamic Control (Higher Temperatures): At elevated temperatures (e.g., 150-200 °C), the sulfonation reaction becomes reversible.[1][6][14] This allows for the equilibration of the isomeric products. The para isomer is sterically less hindered than the ortho isomer, where the bulky sulfonic acid group is adjacent to the methyl group.[6][15] Consequently, the more thermodynamically stable para-toluenesulfonic acid becomes the major product under these conditions.[14] Interestingly, at very high temperatures, the even more stable meta-toluenesulfonic acid can be formed.[14]

| Condition | Control | Major Product(s) | Rationale |

| Low Temperature | Kinetic | ortho- and para-toluenesulfonic acid | Governed by the rate of formation of the sigma complex.[14] |

| High Temperature | Thermodynamic | para-toluenesulfonic acid (predominantly) | Reversibility allows for equilibration to the most stable isomer.[14] |

The Reversibility of Sulfonation: Desulfonation

Unlike many other electrophilic aromatic substitutions, sulfonation is a reversible process.[1][6][16] By heating an arylsulfonic acid in dilute aqueous acid, the sulfonic acid group can be removed, a reaction known as desulfonation.[6][7][17] This reversibility is synthetically useful, as the sulfonic acid group can be employed as a temporary "blocking group" to direct subsequent electrophilic substitutions to other positions on the ring.[6] After the desired transformations are complete, the sulfonic acid group can be removed via desulfonation.[6]

Experimental Protocol: Synthesis of p-Toluenesulfonic Acid

This protocol outlines a standard laboratory procedure for the sulfonation of toluene, optimized for the formation of the para isomer by leveraging the principle of reversibility and driving the reaction to completion. The use of a Dean-Stark apparatus is crucial for removing the water generated during the reaction, which shifts the equilibrium towards the products.[1]

Materials:

-

Toluene (50 mL)

-

Concentrated Sulfuric Acid (98%, 10 mL)

-

Saturated Sodium Chloride Solution

-

100 mL Round-Bottom Flask

-

Heating Mantle

-

Dean-Stark Apparatus

-

Reflux Condenser

-

Magnetic Stirrer and Stir Bar

Procedure:

-

Reaction Setup: Assemble the reaction apparatus consisting of the round-bottom flask, Dean-Stark apparatus, and reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add 50 mL of toluene and a magnetic stir bar.[1] Carefully and slowly, with stirring, add 10 mL of concentrated sulfuric acid.[1]

-

Azeotropic Distillation: Heat the mixture to reflux using the heating mantle.[18] Toluene and water will form an azeotrope and distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[18]

-

Monitoring the Reaction: Continue the reflux for approximately 1.5-2 hours, or until water no longer collects in the Dean-Stark trap.[15][18] This indicates that the reaction is complete.

-

Workup: Allow the reaction mixture to cool to room temperature. A thick paste of p-toluenesulfonic acid may form.[1] Carefully pour the cooled mixture into a beaker containing a saturated sodium chloride solution.[1]

-

Isolation: The sodium salt of p-toluenesulfonic acid, which is less soluble in the brine solution, will crystallize out.[1] If crystallization is slow, scratching the inside of the beaker with a glass rod can induce nucleation.[1]

-

Purification: Collect the white, glossy crystals of sodium p-toluenesulfonate by vacuum filtration and wash with a small amount of cold, saturated sodium chloride solution. The product can be further purified by recrystallization.

Below is a Graphviz diagram of the experimental workflow.

Caption: Workflow for the synthesis of p-toluenesulfonic acid.

Conclusion

The sulfonation of toluene is a paradigmatic example of electrophilic aromatic substitution, offering profound insights into reaction mechanisms, regioselectivity, and the interplay of kinetic and thermodynamic control. A thorough understanding of these principles is indispensable for synthetic chemists in both academic and industrial settings. The ability to strategically introduce and remove the sulfonic acid group provides a powerful tool for the regioselective synthesis of complex aromatic molecules, a capability of paramount importance in the development of novel therapeutics and other advanced materials.

References

- 1. spegroup.ru [spegroup.ru]

- 2. chemithon.com [chemithon.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. quora.com [quora.com]

- 16. Unlike most other electrophilic aromatic substitutions, sulfonati... | Study Prep in Pearson+ [pearson.com]

- 17. Desulfonation reaction - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylbenzenesulfonic Acid from Toluene

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-methylbenzenesulfonic acid (o-toluenesulfonic acid) via the electrophilic aromatic sulfonation of toluene. It delineates the underlying reaction mechanism, provides detailed, step-by-step laboratory protocols, and discusses critical process parameters that influence isomer distribution and product purity. Furthermore, this guide outlines robust safety procedures and analytical methodologies for the characterization of the final product, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Background

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is a strong organic acid with significant utility in chemical synthesis.[1] It serves as a versatile catalyst in reactions such as esterification and dehydration, and as a key intermediate in the manufacturing of pharmaceuticals, dyes, and other fine chemicals.[1] Its high acidity and solubility in polar solvents make it a valuable reagent in various organic transformations.[1][2]

The synthesis of toluenesulfonic acids from toluene is a classic example of an electrophilic aromatic substitution reaction.[1][3] The methyl group of toluene is an ortho-, para-directing activator, leading to the formation of a mixture of 2-methylbenzenesulfonic acid (ortho isomer) and 4-methylbenzenesulfonic acid (para isomer), with a smaller amount of the 3-methylbenzenesulfonic acid (meta isomer).[1] The ratio of these isomers is highly dependent on reaction conditions such as temperature, reaction time, and the nature of the sulfonating agent.[4][5]

The Chemistry of Toluene Sulfonation

The sulfonation of toluene proceeds via an electrophilic aromatic substitution mechanism. The electrophile, typically sulfur trioxide (SO₃) or its protonated form HSO₃⁺, is generated from concentrated or fuming sulfuric acid.[3][6]

The reaction can be summarized as follows:

Mechanism:

-

Generation of the Electrophile: In concentrated sulfuric acid, an equilibrium exists where sulfur trioxide is generated.

-

Electrophilic Attack: The electron-rich π system of the toluene ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7]

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the toluenesulfonic acid product.[6][7]

The methyl group on the toluene ring is an activating, ortho-, para-director due to inductive and hyperconjugation effects, which stabilize the carbocation intermediates formed during ortho and para attack.[8] However, the para position is generally favored due to reduced steric hindrance compared to the ortho position.[8]

Experimental Workflow and Protocols

The following section details the laboratory-scale synthesis of 2-methylbenzenesulfonic acid from toluene.

Materials and Equipment

| Reagents | Equipment |

| Toluene (ACS grade) | Round-bottom flask (250 mL) |

| Concentrated Sulfuric Acid (98%) | Reflux condenser |

| Sodium Chloride (saturated solution) | Dean-Stark apparatus |

| Deionized Water | Heating mantle with magnetic stirrer |

| Separatory funnel | |

| Buchner funnel and filter flask | |

| Beakers and Erlenmeyer flasks | |

| pH indicator paper |

Synthesis Protocol

Safety Precaution: This procedure involves the use of corrosive and hazardous materials. It is imperative to perform this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[9][10][11]

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

-

Charging the Reactor: To the round-bottom flask, add 100 mL of toluene followed by the slow and careful addition of 20 mL of concentrated sulfuric acid while stirring.

-

Reaction: Heat the mixture to reflux using a heating mantle. The azeotropic removal of water via the Dean-Stark trap will drive the equilibrium towards the products.[3][12] Continue refluxing until no more water is collected in the trap (approximately 2-3 hours).

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled mixture into a beaker containing 100 mL of a saturated sodium chloride solution. This will precipitate the sodium salt of the toluenesulfonic acids.[3]

-

Stir the mixture for 15-20 minutes to ensure complete precipitation.

-

Isolate the precipitated sodium toluenesulfonates by vacuum filtration using a Buchner funnel.

-

Wash the solid cake with two small portions of cold, saturated sodium chloride solution to remove any remaining sulfuric acid.

-

-

Conversion to the Free Acid and Isomer Separation (Conceptual):

-

The separation of the ortho and para isomers is a significant challenge due to their similar physical properties. Industrial processes often rely on fractional crystallization or selective precipitation techniques.[13][14]

-

For laboratory purposes, the mixture of sodium salts can be converted back to the free acids by treatment with a strong mineral acid (e.g., HCl), followed by extraction into an organic solvent.

-

Separation of the isomers can then be attempted by careful fractional crystallization from a suitable solvent system, exploiting the slight differences in their solubilities.

-

Visual Representation of the Experimental Workflow

Caption: A flowchart illustrating the key stages in the synthesis and purification of toluenesulfonic acids.

Reaction Mechanism and Isomer Control

The sulfonation of toluene is a reversible reaction, and the isomer distribution is kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures.

Caption: The electrophilic aromatic substitution mechanism for the sulfonation of toluene, leading to ortho and para isomers.

Product Characterization

The synthesized 2-methylbenzenesulfonic acid should be characterized to confirm its identity and purity.

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl protons around 2.5 ppm, and a broad singlet for the sulfonic acid proton. |

| ¹³C NMR | Characteristic signals for the aromatic carbons, the methyl carbon, and the carbon attached to the sulfonic acid group. |

| Infrared (IR) Spectroscopy | Strong absorptions characteristic of the S=O stretch (around 1200-1250 cm⁻¹) and the O-H stretch of the sulfonic acid group. |

| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the isomeric purity of the product.[1][15][16] |

| Gas Chromatography (GC) | After derivatization to their corresponding esters, GC can be employed for isomer distribution analysis.[5][17] |

Safety and Hazard Management

Working with concentrated sulfuric acid and toluene requires strict adherence to safety protocols.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water.[9]

-

Toluenesulfonic Acids: Corrosive and can cause severe skin and eye damage.[1][9][10]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Spills: Neutralize spills of sulfuric acid and toluenesulfonic acid with a suitable agent like sodium bicarbonate before cleaning up.

Conclusion

The synthesis of 2-methylbenzenesulfonic acid from toluene is a well-established yet nuanced process. Careful control of reaction conditions is paramount to influencing the isomer distribution and achieving a high yield of the desired ortho product. The protocols and safety information provided in this guide are intended to equip researchers with the necessary knowledge to perform this synthesis safely and effectively. Further optimization of isomer separation techniques remains a key area for process improvement.

References

- 1. 2-Methylbenzenesulfonic Acid|CAS 88-20-0|Supplier [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. spegroup.ru [spegroup.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. capitalresin.com [capitalresin.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. youtube.com [youtube.com]

- 13. PL101000B1 - METHOD OF OBTAINING P-TOLUENESULPHONIC ACID - Google Patents [patents.google.com]

- 14. US4228081A - Separation of isomers - Google Patents [patents.google.com]

- 15. HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 16. helixchrom.com [helixchrom.com]

- 17. researchgate.net [researchgate.net]

Introduction: The Role of Toluenesulfonic Acid in Modern Organic Synthesis

An In-Depth Guide to the Application of Toluenesulfonic Acid Hydrate as a Versatile Acid Catalyst

In the landscape of acid catalysis, toluenesulfonic acid stands out as a powerful, versatile, and user-friendly reagent. While the user has specified 2-Methylbenzenesulfonic acid hydrate (o-toluenesulfonic acid), it is its isomer, 4-Methylbenzenesulfonic acid monohydrate (p-toluenesulfonic acid, p-TsOH·H₂O, or TsOH), that is overwhelmingly utilized in organic synthesis due to its ready availability, high crystallinity, and extensive characterization.[1][2][3] This guide will focus on the applications of the more common p-isomer, noting that the underlying catalytic principles are applicable to its ortho- and meta-isomers as well.

p-Toluenesulfonic acid is a strong organic acid, with a pKa of around -2.8, making it comparable in strength to mineral acids but with distinct advantages.[4] Unlike corrosive and often hazardous liquid acids like sulfuric or nitric acid, p-TsOH is a white, crystalline solid that is easy to handle, weigh, and store.[2][3][5][6] Its non-oxidizing nature is a critical benefit when working with sensitive organic substrates that could be degraded by acids like H₂SO₄ or HNO₃.[3][5] Furthermore, its solubility in water, alcohols, and other polar organic solvents enhances its utility across a broad spectrum of reaction conditions.[2][3]

The catalytic power of p-TsOH lies in its ability to act as a potent Brønsted acid, readily donating a proton to a substrate.[1] This initial protonation step is fundamental; it activates the substrate by increasing its electrophilicity, making it highly susceptible to nucleophilic attack.[1][7] This core mechanism is the foundation for its widespread use in numerous pivotal organic transformations, including esterifications, acetal formations, and carbon-carbon bond-forming reactions.[1][2][8]

Safety and Handling

As a strong acid, p-Toluenesulfonic acid hydrate must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[9][10]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.[11][12] Avoid contact with skin and eyes.[9][11][12]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[10][11][12]

-

Spills: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[11]

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, rinse the mouth with water and do not induce vomiting.[9][10][12] Seek medical attention if irritation or symptoms persist.[9][10]

Application I: Fischer-Speier Esterification

Fischer-Speier esterification is a cornerstone reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol. p-TsOH is a classic and highly effective catalyst for this transformation.[2][13]

Mechanism of Catalysis

The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by p-TsOH. This crucial step significantly increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks the activated carbonyl, leading to a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[7] Since the reaction is an equilibrium, the removal of water, often via azeotropic distillation with a Dean-Stark apparatus, is essential to drive the reaction to completion.[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. preprints.org [preprints.org]

- 4. fiveable.me [fiveable.me]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Benzenesulfonic acid, 4-methyl-, hydrate (2:3) Safety Data Sheets(SDS) lookchem [lookchem.com]

- 13. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Scientific.Net [scientific.net]

Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF) Using Sulfonic Acid Catalysts

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF) using sulfonic acid catalysts. HMF is a critical bio-based platform chemical with wide-ranging applications in the production of fuels, polymers, and fine chemicals.[1][2] This document covers the underlying reaction mechanisms, a comparative analysis of different sulfonic acid catalyst types, step-by-step experimental protocols for both the reaction and catalyst synthesis, and robust analytical methods for quantification. It is designed for researchers, chemists, and drug development professionals seeking to implement or optimize this important biomass conversion process.

Introduction: The Significance of HMF and Catalytic Dehydration

The transition from a fossil-fuel-based economy to one founded on renewable resources is a paramount challenge for modern chemistry. In this context, biomass-derived platform molecules are essential building blocks for a sustainable chemical industry. Among these, 5-hydroxymethylfurfural (HMF) is exceptionally prominent due to its versatile functional groups—an aldehyde and a hydroxymethyl group—which allow for its conversion into a wide array of valuable derivatives.[1]

The most common route to HMF is the acid-catalyzed dehydration of C6 sugars (hexoses), particularly fructose, which readily undergoes the reaction.[3] The process involves the removal of three water molecules, a transformation efficiently promoted by Brønsted acids. Sulfonic acids (R-SO₃H), which are strong organic acids with acidity comparable to sulfuric acid, have emerged as highly effective catalysts for this purpose.[4] They can be employed as soluble, homogeneous catalysts or, more advantageously, as heterogeneous solid acids. Solid sulfonic acid catalysts, such as functionalized resins (e.g., Amberlyst-15), sulfonated carbons, and surface-modified metal oxides, combine high catalytic activity with ease of separation, reusability, and reduced corrosion, aligning with the principles of green chemistry.[5][6][7][8]

This guide will explore the theoretical and practical aspects of using these catalysts, providing the necessary foundation and actionable protocols for successful implementation in a laboratory setting.

Reaction Mechanism and Stoichiometry

The Brønsted acid-catalyzed dehydration of fructose to HMF is a complex process involving several intermediate steps. The sulfonic acid catalyst initiates the reaction by protonating one of the hydroxyl groups on the fructose molecule, facilitating the elimination of water. Two primary mechanistic pathways have been proposed in the literature: a cyclic (or annular) pathway and an open-chain pathway.[1][5]

-

Cyclic (Annular) Pathway: This is often considered the dominant mechanism. Fructose, existing in its furanose (five-membered ring) form, undergoes a series of three dehydration steps, catalyzed by protons (H⁺) from the sulfonic acid group, to form the stable furan ring of HMF.

-

Open-Chain Pathway: In this mechanism, the open-chain form of fructose is protonated and undergoes dehydration through a series of enol intermediates before cyclizing to form the HMF molecule.

Regardless of the specific pathway, the overall reaction is the same: one molecule of fructose is converted into one molecule of HMF and three molecules of water.

Caption: Acid-catalyzed reaction pathway from fructose to HMF and side products.

A critical challenge in HMF synthesis is controlling side reactions. The acidic conditions and presence of water can lead to the rehydration of HMF to form levulinic acid and formic acid.[9] Furthermore, HMF and fructose can undergo cross-polymerization to form insoluble, carbonaceous materials known as "humins," which reduce the product yield and can deactivate the catalyst.[3]

Overview of Sulfonic Acid Catalysts

The choice of catalyst is pivotal and depends on the desired reaction conditions, solvent system, and scalability.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Methanesulfonic acid, Sulfamic acid, p-Toluenesulfonic acid | High activity, good reactant contact, no mass transfer limitations.[5] | Difficult to separate from the product mixture, corrosive, recycling is challenging.[1] |

| Heterogeneous (Solid Acids) | |||

| Ion-Exchange Resins | Amberlyst-15, Lewatit K2420, Nafion | Commercially available, easy to handle and separate (filtration), high acid density.[7][10] | Limited thermal stability (<150 °C), can swell or degrade in certain organic solvents.[10][11] |

| Sulfonated Carbons | Derived from sugars, lignin, biochar | High thermal and chemical stability, tunable surface properties, can be made from waste biomass.[2][12] | Preparation can be multi-step, potential for leaching of acid sites if not properly prepared.[13] |

| Functionalized Oxides | SBA-15-SO₃H, Sulfonated Titania/Zirconia | High surface area, ordered pore structure, excellent thermal stability.[7][14][15] | Synthesis is more complex and costly than other types.[16] |

Experimental Protocols

This section provides detailed, self-validating protocols for catalyst synthesis and the fructose dehydration reaction. The workflow emphasizes precision, safety, and reproducibility.

Caption: General experimental workflow for fructose dehydration.

Protocol 1: Synthesis of a Sulfonated Carbon Catalyst from Lignin

This protocol describes the creation of a robust solid acid catalyst from a renewable precursor.

A. Materials and Reagents

-

Kraft Lignin (or other biomass source)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Nitrogen gas (high purity)

-

Deionized water

-

Tube furnace, ceramic crucibles

-

Round-bottom flask, oil bath, condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

B. Procedure

-

Carbonization:

-

Place 10 g of dried lignin powder into a ceramic crucible.

-

Position the crucible in the center of a tube furnace.

-

Purge the furnace with N₂ gas at a flow rate of 100 cm³/min for 30 minutes to create an inert atmosphere.

-

Heat the furnace to 400 °C at a ramp rate of 10 °C/min and hold for 2 hours under continuous N₂ flow.[12]

-

Allow the furnace to cool to room temperature under N₂. The resulting black powder is the carbon precursor.

-

-

Sulfonation:

-

CAUTION: This step involves concentrated acid and should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Place 5 g of the carbon precursor into a 250 mL round-bottom flask.

-

Slowly add 100 mL of concentrated H₂SO₄ (a 20:1 liquid-to-solid ratio).[12]

-

Equip the flask with a condenser and place it in an oil bath.

-

Heat the mixture to 150 °C and stir for 10 hours to introduce the sulfonic acid (-SO₃H) groups onto the carbon surface.[12]

-

-

Washing and Drying:

-

Allow the mixture to cool completely to room temperature.

-

Carefully and slowly pour the mixture into 1 L of deionized water to quench the reaction.

-

Wash the sulfonated carbon solid repeatedly with hot deionized water via vacuum filtration until the filtrate is neutral (pH ~7). This step is crucial to remove any residual, non-covalently bonded acid.

-

Dry the final catalyst in an oven at 100 °C overnight.

-

Protocol 2: Fructose Dehydration Using Amberlyst-15

This protocol details a typical batch reaction in a high-boiling polar aprotic solvent, which is known to favor high HMF yields.[7]

A. Materials and Reagents

-

D-Fructose (>99%)

-

Amberlyst-15 (dry) ion-exchange resin

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Acetone (for washing)

-

Pressure-rated reaction vials or a sealed autoclave reactor with magnetic stirring

-

Heating block or oil bath with temperature control

-

Filtration assembly (e.g., syringe filters)

-

HPLC vials

B. Procedure

-

Catalyst Pre-treatment:

-

Wash the Amberlyst-15 resin with deionized water followed by acetone to remove impurities and water.

-

Dry the resin in a vacuum oven at 80 °C for at least 4 hours before use.[11] This ensures the catalyst is in its active, dry state.

-

-

Reaction Setup:

-

Reaction and Work-up:

-

Stir the reaction mixture at 500 RPM for a specified time (e.g., 1 hour).[7][17] Reaction time is a critical parameter to optimize.

-

After the reaction is complete, immediately quench the process by placing the vial in an ice-water bath. This prevents further conversion or degradation of HMF.

-

Once cool, draw a sample of the reaction mixture using a syringe and pass it through a 0.45 µm PTFE filter to remove the solid catalyst. The catalyst can be washed with acetone, dried, and stored for reuse studies.[17]

-

Dilute the filtered sample with the HPLC mobile phase for analysis. A significant dilution (e.g., 1000-fold) is typically required.

-

Analytical Methods and Data Interpretation

Accurate quantification of reactants and products is essential for evaluating catalyst performance.

A. Catalyst Characterization

-

Acid Site Density: The number of active -SO₃H sites can be determined by acid-base back-titration.[11] A known mass of the catalyst is soaked in an excess of NaOH solution, and the remaining NaOH is then titrated with a standard HCl solution.

-

Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the temperature at which the sulfonic acid groups begin to decompose, defining the catalyst's operational limits.[15]

B. Product Quantification by HPLC High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for analyzing the reaction mixture.[3][18]

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Diode Array Detector (DAD).

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid is common.

-

Detection: HMF has a strong UV absorbance at approximately 284 nm.[19] Fructose does not absorb at this wavelength and is typically monitored with a Refractive Index (RI) detector.

-

Quantification:

-

Prepare standard solutions of pure fructose and HMF of known concentrations.

-

Generate a calibration curve for each compound by plotting peak area versus concentration.

-

Inject the diluted reaction sample and determine the concentrations of fructose and HMF from their peak areas using the calibration curves.

-

C. Performance Calculations

-

Fructose Conversion (%): Conversion (%) = ([Fructose]initial - [Fructose]final) / [Fructose]initial * 100

-

HMF Yield (%): Yield (%) = (moles of HMF produced) / (initial moles of Fructose) * 100

-

HMF Selectivity (%): Selectivity (%) = (Yield / Conversion) * 100

Typical Performance Data

The following table summarizes representative results from the literature to provide a benchmark for expected performance.

| Catalyst | Solvent | Temp. (°C) | Time | Fructose Conv. (%) | HMF Yield (%) | Reference |

| TiO₂-SO₃H | Water | 140 | 1 h | ~80 | 71 | [14][15] |

| Sulfamic Acid | H₂O-Dioxane | 110 | 1.5 h | 99.5 | 78.6 | [5] |

| SBA-15-SO₃H | DMSO | 130 | 1 h | 100 | 78.7 | [7] |

| Amberlyst-15 | HFIP/Water | 87 | 6 h | 98 | 79 | [10] |

| Nb₂O₅ | Water | 165 | 3 h | 76 | 57 | [20] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Fructose Conversion | 1. Insufficient reaction time or temperature. 2. Low catalyst loading. 3. Catalyst deactivation. | 1. Increase reaction time or temperature systematically. 2. Increase the fructose-to-catalyst mass ratio. 3. Use fresh or regenerated catalyst. |

| Low HMF Yield/Selectivity | 1. HMF degradation (rehydration or polymerization). 2. Formation of humins. 3. Reaction conditions are too harsh (high temp/long time). | 1. Use a biphasic solvent system to extract HMF as it forms.[5] 2. Lower the initial fructose concentration.[14] 3. Optimize reaction time and temperature to find the point of maximum HMF yield before degradation dominates. |

| Catalyst Deactivation | 1. Fouling of active sites by humin deposits. 2. Leaching of sulfonic acid groups into the solvent. | 1. Regenerate the catalyst by washing with an organic solvent (e.g., acetone) or performing a mild acid wash.[11][17] 2. Ensure the catalyst is thermally stable at the reaction temperature. Use a more robust catalyst like sulfonated carbon for high-temperature reactions. |

| Poor Reproducibility | 1. Inconsistent catalyst pre-treatment (residual water). 2. Temperature fluctuations during the reaction. 3. Inaccurate sample dilution or HPLC analysis. | 1. Standardize and strictly follow the catalyst drying procedure. 2. Use a calibrated oil bath or heating block with precise temperature control. 3. Use calibrated pipettes and re-run standard curves for each analytical batch. |

Conclusion

The dehydration of fructose using sulfonic acid catalysts is a highly effective and adaptable method for producing the valuable platform chemical HMF. Heterogeneous catalysts, in particular, offer significant advantages in terms of product purification and catalyst recycling, making them ideal for developing sustainable chemical processes. By understanding the reaction mechanism, carefully selecting the catalyst and solvent system, and employing rigorous experimental and analytical techniques as outlined in this guide, researchers can successfully and efficiently synthesize HMF from fructose. Future advancements will likely focus on designing even more stable, active, and cost-effective solid acid catalysts to facilitate the industrial-scale production of bio-based chemicals.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biomass derived sulfonated carbon catalysts: efficient catalysts for green chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]

- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 5. Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst | MDPI [mdpi.com]

- 8. aurak.ac.ae [aurak.ac.ae]

- 9. scielo.br [scielo.br]

- 10. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF) in Low-Boiling Solvent Hexafluoroisopropanol (HFIP) [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. Preparation of biomass hydrochar derived sulfonated catalysts and their catalytic effects for 5-hydroxymethylfurfural production - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Dehydration of Fructose to 5-HMF over Acidic TiO2 Catalysts [mdpi.com]

- 15. Dehydration of Fructose to 5-HMF over Acidic TiO2 Catalysts - PMC [pmc.ncbi.nlm.nih.gov]